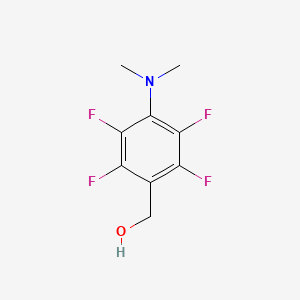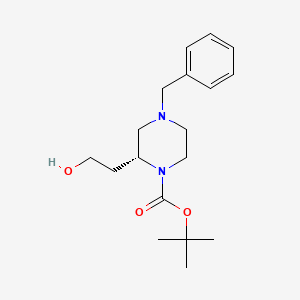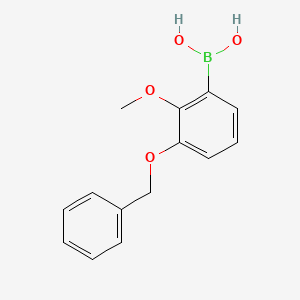
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% (2,4-DFPP) is a synthetic compound used for various scientific research applications. It is a pyrimidine derivative, which is a class of heterocyclic compounds containing a six-membered ring system with two nitrogen atoms at positions 1 and 3. This compound is relatively stable and has been used in various studies for its various biochemical and physiological effects.
科学的研究の応用
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been used in various scientific research applications. It has been used in studies of the mechanism of action of various drugs, such as anticonvulsants, antidepressants, and antipsychotics. It has also been used in studies of the biochemical and physiological effects of various drugs, such as the effects of anticonvulsants on the brain. In addition, it has been used in studies of the effects of various drugs on the cardiovascular system, such as the effects of anticoagulants on the heart.
作用機序
The mechanism of action of (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting the activity of MAO, (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% may increase the levels of these neurotransmitters in the brain, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been found to have various biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, which may have beneficial effects on mood and behavior. It has also been found to inhibit the activity of MAO, which may lead to increased levels of these neurotransmitters in the brain. In addition, (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively stable, which makes it easy to handle and store. It is also relatively inexpensive, which makes it a cost-effective option for research. However, there are some limitations to using (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% in laboratory experiments. It is not approved for use in humans, so it cannot be used in clinical trials. In addition, it has not been extensively studied, so its effects may not be fully understood.
将来の方向性
There are several potential future directions for the use of (2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95%. It could be used in further studies of the biochemical and physiological effects of various drugs, such as the effects of anticonvulsants on the brain. It could also be used in studies of the mechanism of action of various drugs, such as the effects of anticoagulants on the heart. In addition, it could be used in studies of the effects of various drugs on the cardiovascular system, such as the effects of anticoagulants on the heart. Finally, it could be used in studies of the effects of various drugs on the immune system, such as the effects of immunosuppressants on the body.
合成法
(2,4)-Dihydroxy-5-(4-fluorophenyl)pyrimidine, 95% can be synthesized using a three-step method. The first step is the synthesis of the pyrimidine ring, which is achieved by reacting 4-fluorophenylacetic acid with 2,4-dichloropyrimidine in the presence of a base, such as sodium hydroxide or potassium carbonate. The second step is the formation of the dihydroxy group, which is accomplished by reacting the pyrimidine ring with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The third step is the formation of the fluorine atom, which is accomplished by reacting the dihydroxy group with 4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.
特性
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVHEJULQADVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














